(R)-2-(1-methylpyrrolidin-3-yl)ethan-1-ol
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Overview
Description
®-2-(1-methylpyrrolidin-3-yl)ethan-1-ol is a chiral compound with the molecular formula C7H15NO It is a derivative of pyrrolidine, a five-membered nitrogen-containing heterocycle
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-2-(1-methylpyrrolidin-3-yl)ethan-1-ol typically involves the reduction of the corresponding ketone or aldehyde precursor. One common method is the reduction of ®-2-(1-methylpyrrolidin-3-yl)ethanone using a reducing agent such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) under controlled conditions .
Industrial Production Methods
Industrial production of ®-2-(1-methylpyrrolidin-3-yl)ethan-1-ol may involve catalytic hydrogenation processes, where the precursor is hydrogenated in the presence of a suitable catalyst, such as palladium on carbon (Pd/C), under high pressure and temperature .
Chemical Reactions Analysis
Types of Reactions
®-2-(1-methylpyrrolidin-3-yl)ethan-1-ol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form the corresponding ketone or aldehyde using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Further reduction can yield the corresponding amine or other reduced forms.
Substitution: The hydroxyl group can be substituted with other functional groups using reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3).
Common Reagents and Conditions
Oxidation: KMnO4, CrO3, or other oxidizing agents under acidic or basic conditions.
Reduction: NaBH4, LiAlH4, or catalytic hydrogenation with Pd/C.
Substitution: SOCl2, PBr3, or other halogenating agents.
Major Products Formed
Oxidation: Corresponding ketones or aldehydes.
Reduction: Amines or other reduced derivatives.
Substitution: Halogenated derivatives or other substituted products.
Scientific Research Applications
®-2-(1-methylpyrrolidin-3-yl)ethan-1-ol has several applications in scientific research:
Mechanism of Action
The mechanism of action of ®-2-(1-methylpyrrolidin-3-yl)ethan-1-ol depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The compound’s hydroxyl group and pyrrolidine ring are key functional groups that contribute to its binding affinity and specificity .
Comparison with Similar Compounds
Similar Compounds
(S)-2-(1-methylpyrrolidin-3-yl)ethan-1-ol: The enantiomer of the compound, with similar chemical properties but different biological activity.
2-(1-methylpyrrolidin-3-yl)ethan-1-amine: A related compound with an amine group instead of a hydroxyl group.
2-(1-methylpyrrolidin-3-yl)ethan-1-one: The ketone precursor used in the synthesis of ®-2-(1-methylpyrrolidin-3-yl)ethan-1-ol.
Uniqueness
®-2-(1-methylpyrrolidin-3-yl)ethan-1-ol is unique due to its specific chiral configuration, which can result in different biological activities compared to its enantiomer. Its hydroxyl group also provides versatility in chemical reactions, making it a valuable intermediate in organic synthesis .
Properties
IUPAC Name |
2-[(3R)-1-methylpyrrolidin-3-yl]ethanol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H15NO/c1-8-4-2-7(6-8)3-5-9/h7,9H,2-6H2,1H3/t7-/m1/s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HRVHWDLLWKMHNT-SSDOTTSWSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC(C1)CCO |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1CC[C@@H](C1)CCO |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H15NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
129.20 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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